5-chloro-N-(2-methyl-6-nitrophenyl)pentanamide
Overview
Description
5-chloro-N-(2-methyl-6-nitrophenyl)pentanamide is an organic compound with the molecular formula C12H15ClN2O3 It is a derivative of pentanamide, featuring a chloro group at the 5th position and a nitrophenyl group substituted with a methyl group at the 2nd and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-methyl-6-nitrophenyl)pentanamide typically involves the following steps:
Nitration: The starting material, 2-methylphenylamine, undergoes nitration to introduce a nitro group at the 6th position.
Chlorination: The nitrated product is then chlorinated to introduce a chloro group at the 5th position.
Amidation: The final step involves the reaction of the chlorinated nitrophenyl compound with pentanoyl chloride to form the desired pentanamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-methyl-6-nitrophenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: The major product is the corresponding nitro derivative.
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
5-chloro-N-(2-methyl-6-nitrophenyl)pentanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-methyl-6-nitrophenyl)pentanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro group can facilitate binding to proteins or enzymes. The compound may inhibit certain enzymes or disrupt specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(4-nitrophenyl)pentanamide
- 5-chloro-N-(3-methyl-6-nitrophenyl)pentanamide
- 5-chloro-N-(2,4-dimethyl-6-nitrophenyl)pentanamide
Uniqueness
5-chloro-N-(2-methyl-6-nitrophenyl)pentanamide is unique due to the specific positioning of the methyl and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets compared to other similar compounds.
Properties
IUPAC Name |
5-chloro-N-(2-methyl-6-nitrophenyl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-9-5-4-6-10(15(17)18)12(9)14-11(16)7-2-3-8-13/h4-6H,2-3,7-8H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZREVIEBOAYRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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